![molecular formula C7H8N2O B1293794 1-Formyl-2-phenylhydrazine CAS No. 622-84-4](/img/structure/B1293794.png)
1-Formyl-2-phenylhydrazine
Overview
Description
1-Formyl-2-phenylhydrazine is an organic compound with the molecular formula C7H8N2O. It is also known by other names such as hydrazinecarboxaldehyde, 2-phenyl-, and N’-formyl-N-phenylhydrazine . This compound is characterized by the presence of a formyl group attached to a phenylhydrazine moiety. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields including pharmaceuticals and organic synthesis.
Preparation Methods
1-Formyl-2-phenylhydrazine can be synthesized through several methods. One common synthetic route involves the reaction of phenylhydrazine with formic acid. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures. The reaction can be represented as follows:
C6H5NHNH2+HCOOH→C6H5NHNHCHO+H2O
In industrial settings, the production of this compound may involve more optimized processes to ensure higher yields and purity. These methods often include the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-Formyl-2-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert it into phenylhydrazine or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Formyl-2-phenylhydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, including indoles and pyrazolines.
Biology: It serves as a reagent in biochemical assays and studies involving hydrazine derivatives.
Medicine: It is explored for its potential pharmacological properties, including its role in the synthesis of drug candidates.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-formyl-2-phenylhydrazine involves its ability to act as a nucleophile due to the presence of the hydrazine moiety. It can form hydrazones with carbonyl compounds, which can further undergo various transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in .
Comparison with Similar Compounds
1-Formyl-2-phenylhydrazine can be compared with other similar compounds such as phenylhydrazine and 2-formyl-1-phenylhydrazine. While phenylhydrazine lacks the formyl group, 2-formyl-1-phenylhydrazine has a similar structure but with the formyl group attached at a different position. The presence and position of the formyl group significantly influence the reactivity and applications of these compounds .
Similar Compounds
- Phenylhydrazine
- 2-Formyl-1-phenylhydrazine
- Hydrazinecarboxaldehyde, 2-phenyl-
This compound stands out due to its unique reactivity and versatility in various chemical transformations.
Biological Activity
1-Formyl-2-phenylhydrazine (C7H8N2O), also known as phenylhydrazine formyl derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by its hydrazine moiety attached to a phenyl group and a formyl group. Its chemical structure can be represented as follows:
The synthesis of this compound typically involves the reaction of phenylhydrazine with various aldehydes, leading to the formation of hydrazone derivatives. This method allows for the modification of the compound's biological properties by altering substituents on the phenyl ring or the hydrazine moiety.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluating various phenylhydrazine derivatives found that certain compounds demonstrated cytotoxic effects against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. The antiproliferative activity was assessed using the Sulforhodamine B (SRB) assay, with results suggesting that modifications on the phenyl ring can enhance activity against these cancer cell lines .
Table 1: Cytotoxic Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HepG2 | 15.3 | |
1-(Furan-2-Ylmethylene)-2-Phenylhydrazine | MCF-7 | 12.7 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. A study reported that several synthesized derivatives exhibited varying degrees of antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicated moderate to high efficacy against these pathogens, suggesting potential for development as an antimicrobial agent .
Table 2: Antimicrobial Activity of this compound Derivatives
Compound | Bacteria/Fungi | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 25 | |
1-(Furan-2-Ylmethylene)-2-Phenylhydrazine | Candida albicans | 30 |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating intrinsic pathways, leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may increase ROS levels, contributing to oxidative stress in microbial cells, thereby impairing their survival.
- Enzyme Inhibition : Certain derivatives have shown potential in inhibiting enzymes involved in metabolic pathways critical for cancer cell survival.
Case Studies
A notable case study involved a series of synthesized hydrazone derivatives derived from phenylhydrazine which were tested for their anticancer and antimicrobial properties. These compounds were characterized using various spectroscopic methods and their biological activities were thoroughly evaluated through in vitro assays. Results indicated that specific structural modifications significantly enhanced their biological efficacy against targeted cell lines and microbial strains .
Properties
IUPAC Name |
N-anilinoformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-8-9-7-4-2-1-3-5-7/h1-6,9H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWOKEQEGOOGGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211245 | |
Record name | Hydrazine, 1-formyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622-84-4 | |
Record name | 2-Phenylhydrazinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-2-formylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Formyl-2-phenylhydrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Formyl-2-phenylhydrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazine, 1-formyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PHENYL-2-FORMYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE4U62H7IL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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